5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide
Overview
Description
5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the pyridazine ring in this compound adds to its potential pharmacological significance.
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with theCOX protein . This protein plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
It’s worth noting that similar compounds have been studied for theiranalgesic properties . This suggests that they may interact with their targets to reduce pain signals.
Pharmacokinetics
Similar compounds, such as sulfachlorpyridazine, have been studied for their pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can significantly impact a drug’s bioavailability and efficacy.
Result of Action
Similar compounds have been studied for their potential to alleviate pain , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, Sulfachloropyridazine, a similar compound, has been found in various environmental contexts, including groundwater . This suggests that environmental factors such as pH, temperature, and presence of other chemicals could potentially influence the action of 5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide.
Biochemical Analysis
Biochemical Properties
5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission . The interaction with these receptors is characterized by high affinity, indicating that this compound can modulate neuronal signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in neurotransmission and synaptic plasticity . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context. For instance, it has been shown to inhibit the activity of enzymes involved in neurotransmitter degradation, thereby prolonging the action of neurotransmitters in the synaptic cleft . This inhibition is achieved through direct binding to the active site of the enzyme, preventing substrate access .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of neuronal activity . These effects are consistent over extended periods, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it has been observed to enhance cognitive function and memory retention in rodents . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to be actively transported across cell membranes by organic anion transporters . Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize to the nucleus, where it can influence gene expression by interacting with transcription factors . Additionally, its presence in the mitochondria suggests a role in regulating cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide typically involves the reaction of 6-chloropyridazine with 2-ethyl-N-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Ammonia in ethanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide
- N1-(6-Chloro-3-pyridazinyl)sulfanilamide
- Sulfachloropyridazine
Uniqueness
5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of the ethyl and N-methyl groups, which can influence its pharmacological properties and reactivity. These structural differences can result in variations in biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(6-chloropyridazin-3-yl)-2-ethyl-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-3-9-4-5-10(8-12(9)20(18,19)15-2)11-6-7-13(14)17-16-11/h4-8,15H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTUMCPZELTRDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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